

An In-depth Technical Guide to 6-O-(Triphenylmethyl)-D-glucose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-(Triphenylmethyl)-D-glucose

Cat. No.: B130715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-O-(Triphenylmethyl)-D-glucose**, a pivotal protected monosaccharide in carbohydrate chemistry and drug development. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and purification, and explores its application as a crucial intermediate in the synthesis of complex carbohydrates and glycoconjugates. The strategic use of the bulky triphenylmethyl (trityl) group to selectively protect the primary hydroxyl group of D-glucose is a cornerstone of modern glycoscience, enabling intricate molecular architectures to be constructed with high regioselectivity. This guide is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical instructions for the effective utilization of this compound.

Chemical and Physical Properties

6-O-(Triphenylmethyl)-D-glucose, also known as 6-O-Trityl-D-glucose, is a crystalline solid that is soluble in several common organic solvents. The presence of the bulky trityl group renders the molecule significantly more lipophilic than its parent monosaccharide, D-glucose. This property is instrumental in its purification and use in non-aqueous reaction media.

Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	67919-34-0	[1][2]
Molecular Formula	C ₂₅ H ₂₆ O ₆	[1]
Molecular Weight	422.47 g/mol	[1]
Appearance	White Crystalline Solid	[2][3]
Melting Point	95-97 °C	[2]
Purity	≥98% (HPLC)	[2][3]
Solubility	Soluble in DMF, DMSO, MeOH.[2] Soluble in polar organic solvents like acetone, ethanol, and isopropanol due to hydrogen bonding.[4] Essentially insoluble in nonpolar organic solvents like benzene and hexane.[4]	
Specific Rotation [α]D	Data not readily available in the searched literature.	
¹ H NMR (DMSO-d ₆)	Signals corresponding to the trityl group protons and the glucose backbone protons are observed.	[5]
¹³ C NMR	Signals corresponding to the carbons of the trityl group and the glucose unit are expected.	

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of **6-O-(Triphenylmethyl)-D-glucose**.

Synthesis of 6-O-(Triphenylmethyl)-D-glucose

This procedure is adapted from a well-established method for the selective tritylation of the primary hydroxyl group of glucose.[6]

Materials:

- Anhydrous D-glucose
- Trityl chloride (Triphenylmethyl chloride)
- Anhydrous pyridine
- Ice
- Deionized water

Equipment:

- Round-bottom flask
- Heating mantle or steam cone
- Magnetic stirrer
- Stir bar
- Beaker (large)
- Buchner funnel and flask
- Filter paper
- Vacuum source

Procedure:

- In a clean, dry round-bottom flask, dissolve anhydrous D-glucose (1.0 eq) in anhydrous pyridine under gentle heating (e.g., on a steam cone) with continuous stirring until a clear solution is obtained.[6]

- To the warm solution, add trityl chloride (1.05 eq) in one portion.[6]
- Continue heating and stirring the mixture at 50-55 °C for 3-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.[7]
- In a separate large beaker, prepare a mixture of ice and water.
- Slowly pour the cooled reaction mixture into the ice-water mixture with vigorous stirring. A precipitate will form.[6]
- Continue stirring for approximately one hour to ensure complete precipitation.[7]
- Collect the crude product by vacuum filtration using a Buchner funnel.[7]
- Wash the collected solid thoroughly with cold deionized water.[7]
- Allow the product to air-dry.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude **6-O-(Triphenylmethyl)-D-glucose**.[8][9][10]

Materials:

- Crude **6-O-(Triphenylmethyl)-D-glucose**
- Ethanol (95%) or another suitable solvent system (e.g., ethanol/water)
- Activated carbon (optional)

Equipment:

- Erlenmeyer flask
- Hot plate with stirring capability

- Stir bar
- Buchner funnel and flask
- Filter paper
- Ice bath

Procedure:

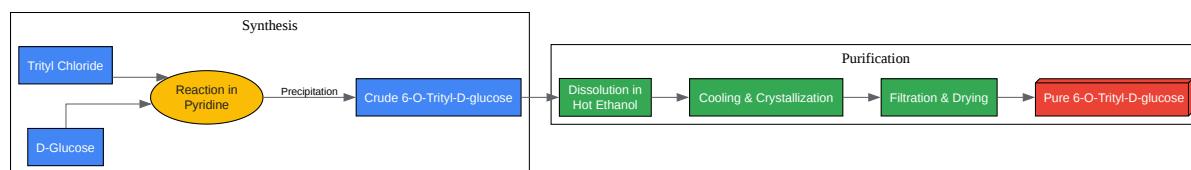
- Transfer the crude, dried **6-O-(Triphenylmethyl)-D-glucose** to an Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol while stirring and heating to dissolve the solid completely.[\[6\]](#)
- If the solution is colored, add a small amount of activated carbon and boil for a few minutes to decolorize.
- If activated carbon was used, perform a hot gravity filtration to remove it.
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[\[10\]](#)
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[\[10\]](#)
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum or in a desiccator to obtain pure **6-O-(Triphenylmethyl)-D-glucose**.

Applications in Research and Drug Development

The primary utility of **6-O-(Triphenylmethyl)-D-glucose** lies in its role as a versatile intermediate in the synthesis of complex carbohydrates. The selective protection of the C-6

primary hydroxyl group allows for chemical modifications at the other four secondary hydroxyl groups of the glucose molecule.

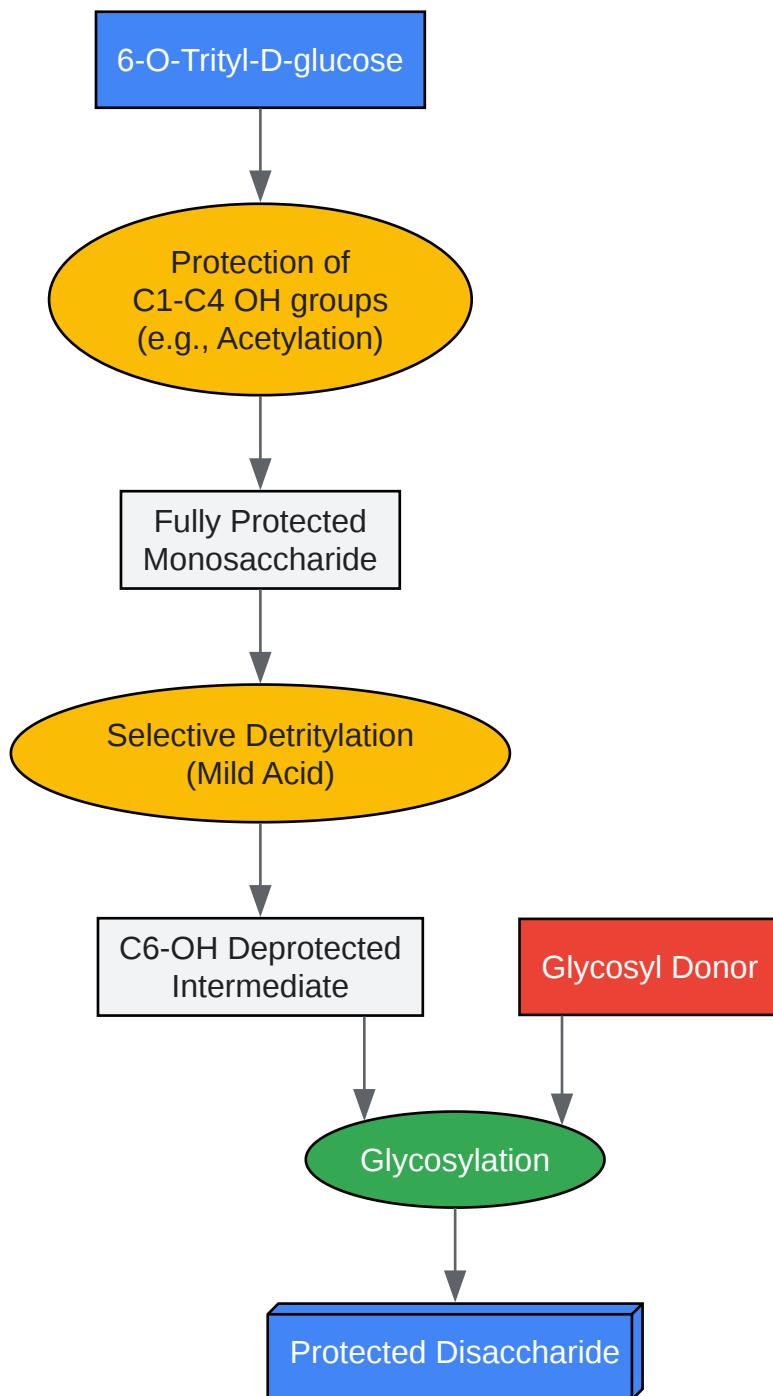
Role as a Protecting Group in Glycosylation Reactions


The trityl group is a bulky protecting group that can be selectively removed under mildly acidic conditions, leaving other protecting groups, such as acetates or benzyl ethers, intact. This orthogonality is crucial in multi-step oligosaccharide synthesis.

A typical workflow involves:

- Protection: Synthesis of **6-O-(Triphenylmethyl)-D-glucose**.
- Modification of other hydroxyls: Acylation, benzylation, or other modifications of the C-1, C-2, C-3, and C-4 hydroxyl groups.
- Deprotection of the C-6 hydroxyl: Selective removal of the trityl group to expose the primary hydroxyl for further glycosylation.
- Glycosylation: Coupling of the deprotected intermediate with a glycosyl donor to form a disaccharide.

Mandatory Visualizations


Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **6-O-(Triphenylmethyl)-D-glucose**.

Use as a Protecting Group in Disaccharide Synthesis

[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating the use of 6-O-Trityl-D-glucose in disaccharide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-O-Trityl-D-glucose | 67919-34-0 | MT16885 | Biosynth [biosynth.com]
- 2. synthose.com [synthose.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. quora.com [quora.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2007096726A2 - Process for the preparation of a glucose derivative - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-O-(Triphenylmethyl)-D-glucose]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130715#what-is-6-o-triphenylmethyl-d-glucose>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com